3-Propylmorpholine

Vue d'ensemble

Description

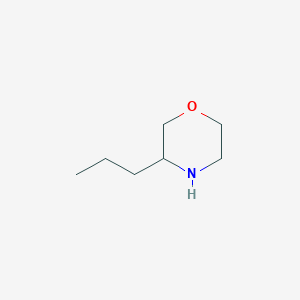

3-Propylmorpholine is an organic compound with the chemical formula C7H15NO. It is a morpholine derivative characterized by the presence of a propyl group attached to the nitrogen atom of the morpholine ring. This compound is a colorless liquid at room temperature and is soluble in most organic solvents. It is known for its relatively low toxicity and volatility, making it a useful solvent and intermediate in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Propylmorpholine can be synthesized through various methods. One common synthetic route involves the reaction of morpholine with propyl halides under basic conditions. For example, morpholine can react with 1-bromopropane in the presence of a base such as sodium hydroxide to yield this compound. The reaction typically requires heating to facilitate the substitution reaction .

Industrial Production Methods: In industrial settings, this compound can be produced through a multi-step process involving the reaction of morpholine with propyl halides, followed by purification steps to achieve the desired purity. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Propylmorpholine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can convert it into secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the propyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Various substituted morpholines depending on the substituent introduced

Applications De Recherche Scientifique

Chemical Synthesis

1. Solvent and Reagent in Organic Chemistry

3-Propylmorpholine is often utilized as a solvent and reagent in organic synthesis. Its polar aprotic nature makes it suitable for reactions such as nucleophilic substitutions and coupling reactions. The compound's ability to stabilize reactive intermediates enhances its effectiveness in facilitating various organic transformations.

2. Ligand in Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can exhibit interesting catalytic properties, making this compound valuable in catalysis research. For instance, it has been studied for its role in palladium-catalyzed cross-coupling reactions, which are essential in the synthesis of complex organic molecules.

Pharmaceutical Applications

1. Potential Therapeutic Agent

Research has indicated that this compound may possess therapeutic properties. Preliminary studies suggest its potential as an anti-inflammatory and analgesic agent. Further investigation is required to elucidate its mechanism of action and efficacy in clinical settings.

2. Drug Development

The compound's structural features allow it to be explored as a scaffold for drug development. Its morpholine ring can be modified to enhance biological activity or reduce toxicity, making it a candidate for developing new pharmaceuticals targeting various diseases.

Materials Science

1. Polymer Chemistry

In materials science, this compound is used in the synthesis of polymers and copolymers. Its incorporation into polymer matrices can improve mechanical properties and thermal stability. Studies have shown that polymers containing morpholine derivatives exhibit enhanced performance in applications such as coatings and adhesives.

2. Surface Modification

The compound is also explored for surface modification processes, particularly in enhancing the adhesion properties of coatings on various substrates. By modifying surfaces with this compound derivatives, researchers aim to improve the durability and functionality of materials used in industrial applications.

Mécanisme D'action

The mechanism of action of 3-propylmorpholine involves its interaction with various molecular targets. As a morpholine derivative, it can interact with enzymes and receptors in biological systems, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which it is used .

Comparaison Avec Des Composés Similaires

- 4-Ethylmorpholine

- 4-Methylmorpholine

- 2-(2-Methoxyethyl)morpholine

Comparison: 3-Propylmorpholine is unique due to the presence of the propyl group, which imparts distinct chemical and physical properties compared to other morpholine derivatives. For example, 4-ethylmorpholine and 4-methylmorpholine have different alkyl groups attached to the nitrogen atom, leading to variations in their reactivity and applications. The propyl group in this compound provides a balance between hydrophobicity and reactivity, making it suitable for specific synthetic and industrial applications .

Activité Biologique

3-Propylmorpholine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on current research findings.

1. Synthesis of this compound

This compound can be synthesized through various methods, often involving the alkylation of morpholine. The general synthetic pathway includes the reaction of morpholine with propyl halides under basic conditions. This method allows for the introduction of the propyl group while maintaining the integrity of the morpholine ring structure.

2.1 Cholinesterase Inhibition

Research indicates that derivatives of morpholine, including this compound, exhibit significant inhibitory effects on cholinesterases, particularly acetylcholinesterase (AChE). A study reported that a related compound, N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide, demonstrated an AChE inhibitory activity that was 1.78 times more potent than rivastigmine, a known cholinesterase inhibitor . This suggests that this compound and its derivatives could be explored as potential treatments for conditions like Alzheimer's disease, where cholinergic dysfunction is prevalent.

2.2 Dopamine and Norepinephrine Uptake Inhibition

In another study focusing on morpholine analogues, compounds similar to this compound were shown to inhibit dopamine and norepinephrine uptake effectively. The presence of propyl groups in these analogues enhanced their potency as inhibitors compared to other substitutions. For instance, some analogues exhibited IC50 values as low as 6.0 nM for dopamine uptake inhibition . This activity indicates potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD).

2.3 Nicotinic Acetylcholine Receptor Activity

Morpholine derivatives have also been investigated for their interactions with nicotinic acetylcholine receptors (nAChR). Certain analogues demonstrated selectivity towards α3β4* nAChR subtypes, which are implicated in nicotine dependence and withdrawal symptoms . The ability of this compound to modulate these receptors could contribute to developing smoking cessation aids.

3. Case Studies and Research Findings

Several studies have highlighted the biological significance of morpholine derivatives:

4. Pharmacokinetic Properties

The pharmacokinetic profile of this compound is crucial for its therapeutic application. Preliminary studies suggest that it adheres to Lipinski's rule of five, indicating good oral bioavailability and drug-likeness . Further investigations into its absorption, distribution, metabolism, and excretion (ADME) properties are necessary to fully understand its clinical potential.

5. Conclusion

The biological activity of this compound is promising across various pharmacological targets, including cholinesterases, dopamine transporters, and nicotinic receptors. Its ability to inhibit AChE suggests potential applications in neurodegenerative diseases, while its effects on neurotransmitter uptake may be beneficial for mood disorders and smoking cessation therapies. Continued research into its synthesis and mechanism of action will be essential for developing effective therapeutic agents based on this compound.

Propriétés

IUPAC Name |

3-propylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-3-7-6-9-5-4-8-7/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDQSRFDVDVZRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30605663 | |

| Record name | 3-Propylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30605663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19856-81-6 | |

| Record name | 3-Propylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19856-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Propylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30605663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.